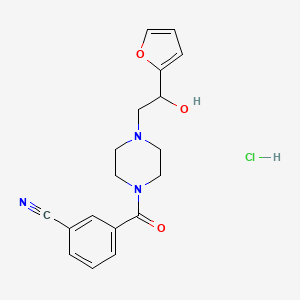
3-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride is a useful research compound. Its molecular formula is C18H20ClN3O3 and its molecular weight is 361.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₂₀ClN₃O₃
- Molecular Weight : 361.8 g/mol
- CAS Number : 1396881-36-9
The structure comprises a furan ring, a piperazine moiety, and a benzonitrile group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymatic Inhibition : The piperazine moiety is known to inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects against various diseases.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter levels and signaling pathways.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities. Below is a summary table comparing the biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone | Carbonyl group instead of acetamide | Antimicrobial |
| 4-(1-piperazinylmethyl)quinoline | Incorporates a quinoline moiety | Antimalarial |
| 5-Methylisoxazole derivative | Contains an isoxazole instead of furan | Anticancer |
This table illustrates how variations in functional groups influence the biological profiles of these compounds, emphasizing the unique potential of the target compound in therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into their therapeutic potential:
- Anticancer Activity : A study demonstrated that piperazine derivatives exhibit significant cytotoxic effects on cancer cell lines, suggesting that modifications in the piperazine structure can enhance anticancer properties .
- Antimicrobial Properties : Research has shown that furan-containing compounds possess antimicrobial activity against various pathogens. The presence of the furan ring in this compound may contribute to similar effects .
- Neuropharmacological Effects : Investigations into piperazine derivatives have revealed their potential as anxiolytic and antidepressant agents. The interaction of this compound with neurotransmitter systems may provide therapeutic benefits for mood disorders .
特性
IUPAC Name |
3-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3.ClH/c19-12-14-3-1-4-15(11-14)18(23)21-8-6-20(7-9-21)13-16(22)17-5-2-10-24-17;/h1-5,10-11,16,22H,6-9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBZSSNECQDRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CC=CC(=C3)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














